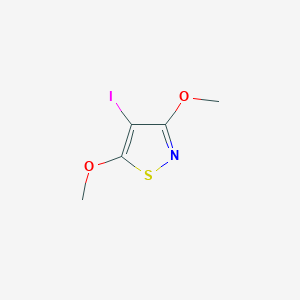

4-Iodo-3,5-dimethoxy-1,2-thiazole

Description

Properties

IUPAC Name |

4-iodo-3,5-dimethoxy-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWQZWUCXVECGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 4 Iodo 3,5 Dimethoxy 1,2 Thiazole

Reactivity of the Iodine Substituent

The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the 3,5-dimethoxy-1,2-thiazole (B2715013) ring is expected to influence the reactivity of the C4-iodo substituent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from readily available starting materials. The iodine substituent in 4-iodo-3,5-dimethoxy-1,2-thiazole is an excellent handle for such transformations.

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a fundamental method for the synthesis of substituted alkynes. While no specific studies on the Sonogashira coupling of this compound have been reported, the general reactivity of iodo-substituted heterocycles suggests its high potential as a substrate in this reaction.

No specific research findings for the Sonogashira coupling of this compound are currently available in the public domain.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a versatile tool for the formation of carbon-carbon bonds and the synthesis of complex olefins. The application of this compound in Heck reactions remains an unexplored area of its chemical reactivity.

No specific research findings for the Heck coupling of this compound are currently available in the public domain.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and it is one of the most widely used methods for the formation of C-C bonds. The reaction is known for its mild conditions and high functional group tolerance. Although specific examples involving this compound are not documented, the general success of Suzuki-Miyaura couplings with iodo-heterocycles indicates that it should be a viable substrate.

No specific research findings for the Suzuki-Miyaura coupling of this compound are currently available in the public domain.

Beyond the more common Sonogashira, Heck, and Suzuki-Miyaura reactions, the iodine substituent of this compound could potentially participate in a variety of other palladium-catalyzed cross-coupling reactions, such as Stille, Negishi, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of functional groups, including alkyl, aryl, and amino moieties, further highlighting the synthetic utility of this compound. However, to date, no such reactivity has been reported in the scientific literature.

No specific research findings for other cross-coupling processes of this compound are currently available in the public domain.

Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Thiazole (B1198619) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those that are electron-deficient or contain good leaving groups. The electron-donating nature of the two methoxy (B1213986) groups in this compound would generally be expected to disfavor classical SNAr reactions at the C4 position. The electron density of the ring would likely be too high to allow for the formation of the necessary Meisenheimer complex. However, the specific electronic effects of the thiazole ring itself could potentially modulate this reactivity.

No specific research findings for the Nucleophilic Aromatic Substitution on this compound are currently available in the public domain.

Reactivity of the Methoxy Groups

The two methoxy groups at positions 3 and 5 are significant modulators of the ring's electronic character and are themselves susceptible to specific chemical transformations.

The ether linkages of the methoxy groups can be cleaved under various conditions to yield the corresponding hydroxylated thiazole derivatives. organic-chemistry.org Strong acids, such as hydrogen bromide or hydrogen iodide, are classic reagents for this purpose. Lewis acids, like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also highly effective for the cleavage of aryl methyl ethers. nih.govnih.gov The choice of reagent can sometimes allow for selective cleavage, although in a molecule with two methoxy groups, achieving mono-demethylation might require carefully controlled conditions.

The resulting hydroxyl groups can then be further functionalized. For example, they can be acylated to form esters, alkylated to introduce different ether groups, or converted to triflates for participation in cross-coupling reactions. This two-step sequence of demethylation followed by functionalization provides a versatile handle for modifying the properties of the thiazole core.

While the methoxy groups themselves are generally stable to oxidation, their presence can influence oxidative processes on the ring. However, under certain harsh oxidative conditions, degradation of the methoxy groups could occur. More relevant is the potential for oxidative demethylation, although this is a less common transformation for simple methoxy groups on a heterocyclic ring compared to their cleavage.

Intrinsic Reactivity of the 1,2-Thiazole Heterocycle

The 1,2-thiazole ring is an electron-deficient heterocycle, which dictates its inherent reactivity towards electrophiles and nucleophiles. The substituents already present on the ring—the iodo and two methoxy groups—will further modulate this reactivity.

The electron-deficient nature of the 1,2-thiazole ring makes it susceptible to nucleophilic attack. The iodo-substituent at the 4-position can be a target for nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings could be employed to form new carbon-carbon bonds at this position, introducing aryl, vinyl, or alkynyl groups.

Furthermore, strong nucleophiles could potentially attack the carbon atoms of the thiazole ring, leading to ring-opening or rearrangement pathways. The specific outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions. The presence of the methoxy groups could also influence the regioselectivity of nucleophilic attack.

Ring-Opening and Rearrangement Mechanisms of Thiazole Scaffolds

The 1,2-thiazole ring, a core structure in many biologically active compounds, can undergo specific ring-opening and rearrangement reactions under certain conditions. While direct studies on this compound are not extensively documented, the reactivity of the general thiazole scaffold provides insight into its potential transformation pathways.

One notable transformation is the reductive ring-opening of thiazoles. This process, often achieved using reagents like sodium in liquid ammonia, can lead to the cleavage of the thiazole ring, resulting in substituted propenethiolates. The specific outcome of such reactions is highly dependent on the nature of the substituents on the thiazole ring.

Another significant rearrangement pathway for some thiazole derivatives involves cycloaddition reactions followed by sulfur extrusion, ultimately leading to the formation of a pyridine (B92270) ring. For instance, certain thiazoles can undergo a Diels-Alder reaction with alkynes at elevated temperatures. This reaction proceeds through a series of intermediates, including a formal [2+2] cycloaddition to a cyclobutene, followed by a 4-electron electrocyclic ring opening to a 1,3-thiazepine, and a subsequent 6-electron electrocyclic ring-closing to a 7-thia-2-azanorcaradiene, before the final extrusion of the sulfur atom to yield a pyridine. mdpi.comwikipedia.org The presence of electron-donating groups, such as the methoxy groups in this compound, could potentially influence the electron density of the thiazole ring and thus its reactivity in such cycloaddition reactions.

It is important to note that the stability of the thiazole ring is significant due to its aromatic character. wikipedia.org Therefore, ring-opening and rearrangement reactions typically require specific and often energetic conditions to overcome this stability. The specific electronic and steric effects of the iodo and dimethoxy substituents on the this compound would play a crucial role in determining the feasibility and outcome of such transformations.

Derivatization Strategies for this compound

The presence of a versatile iodine substituent on the this compound scaffold opens up numerous avenues for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Functionalization at Peripheral Ring Positions

The carbon-iodine bond at the C4 position is a key handle for functionalization through various metal-catalyzed cross-coupling reactions. The reactivity of iodo-substituted thiazoles in such reactions is well-established, making this a primary strategy for derivatization.

Table 1: Potential Cross-Coupling Reactions for Functionalization at the C4 Position

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 4-Aryl/heteroaryl-3,5-dimethoxy-1,2-thiazole |

| Stille Coupling | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) | 4-Alkyl/alkenyl/aryl-3,5-dimethoxy-1,2-thiazole |

| Heck Coupling | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | 4-Alkenyl-3,5-dimethoxy-1,2-thiazole |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynyl-3,5-dimethoxy-1,2-thiazole |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, ligand (e.g., BINAP), base | 4-Amino-3,5-dimethoxy-1,2-thiazole |

The electron-donating methoxy groups at the C3 and C5 positions influence the electronic properties of the thiazole ring, which can affect the efficiency of these coupling reactions. The precise conditions for these transformations would need to be optimized for the specific substrate.

Beyond the C4 position, functionalization at other positions, such as the C2 position, could be explored, although this would likely require different strategies, potentially involving initial deprotonation with a strong base followed by reaction with an electrophile. pharmaguideline.com However, the presence of the iodo group provides a more direct and widely applicable route for derivatization.

Late-Stage Functionalization Methodologies

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. The this compound scaffold is well-suited for such strategies, primarily through the versatile reactivity of its carbon-iodine bond.

The cross-coupling reactions mentioned previously (Table 1) are prime examples of late-stage functionalization. By starting with a core structure of this compound, a diverse library of compounds can be synthesized by simply varying the coupling partner. This allows for the exploration of a wide chemical space around the thiazole core.

Another emerging strategy for late-stage functionalization is through the use of thianthrenium salts. researchgate.net While not directly applied to this specific molecule in the available literature, the general methodology involves the site-selective introduction of a thianthrene (B1682798) group, which can then be substituted by various nucleophiles or participate in further coupling reactions. researchgate.net Given the presence of the aromatic thiazole ring, exploring such methodologies could offer alternative pathways for derivatization.

Furthermore, radical-based alkylations have been shown to be effective for the functionalization of some thiazole systems. nih.gov The development of such methods compatible with the this compound structure could provide access to a different set of derivatives, particularly those with alkyl chains that can be challenging to introduce via traditional cross-coupling methods.

The combination of the inherent reactivity of the thiazole ring with the strategic placement of the iodo and methoxy groups makes this compound a potentially valuable building block for the synthesis of a diverse range of functionalized molecules.

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic characterization of the compound This compound . Despite its defined chemical structure, specific experimental data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are not publicly available. This includes a lack of published data for proton (¹H), carbon-13 (¹³C), and various two-dimensional NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Multiple-Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The structural elucidation of a novel or synthesized compound heavily relies on these spectroscopic methods. They provide unambiguous evidence of the molecular framework, the chemical environment of each atom, and the connectivity between them. For a molecule like this compound, with its distinct methoxy groups and substituted thiazole ring, NMR spectroscopy would be indispensable for confirming its synthesis and purity.

The scientific community has not yet published a detailed analysis of this compound that includes the requisite data for a complete structural assignment. Consequently, an in-depth article focusing solely on its advanced spectroscopic characterization and structural elucidation, complete with data tables and detailed research findings, cannot be generated at this time. Further experimental work and subsequent publication are required to fill this void in the chemical literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically within a 5 Å radius. This is crucial for confirming the substitution pattern on the isothiazole (B42339) ring and the orientation of the methoxy (B1213986) groups.

For 4-Iodo-3,5-dimethoxy-1,2-thiazole, a NOESY experiment would be expected to show key correlations that confirm the placement of the substituents. Specifically, a cross-peak would be anticipated between the protons of the methoxy group at the C3 position and any protons on an adjacent substituent or the ring itself if one were present. Similarly, a correlation would be expected for the C5-methoxy group protons. However, in this fully substituted ring, the most significant NOE would be observed between the protons of the two methoxy groups, provided they are spatially close. The absence of protons directly on the isothiazole ring means that NOE correlations will primarily involve the methoxy protons.

Table 1: Predicted NOESY Correlations for this compound

| Interacting Protons | Expected NOE Correlation | Structural Implication |

| C3-OCH₃ and C5-OCH₃ | Possible | Confirms through-space proximity of the two methoxy groups. |

Note: As of the latest literature search, specific experimental NOESY data for this compound has not been reported. The information presented is based on established principles of NOESY and analysis of related structures.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups and bond types.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the C-O, C-N, C=N, and C-S bonds within the dimethoxyisothiazole core, as well as vibrations associated with the C-I bond. The absence of C-H stretching vibrations from the isothiazole ring itself would be a notable feature.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1600-1500 | C=N stretch | Isothiazole ring |

| ~1470-1430 | C-H bend | Methoxy (-OCH₃) |

| ~1250-1000 | C-O stretch | Methoxy (-OCH₃) |

| ~800-600 | C-S stretch | Isothiazole ring |

| ~600-500 | C-I stretch | Iodo-substituent |

Note: This table is based on typical infrared absorption frequencies for the functional groups present. Specific experimental data for this compound is not currently available in public literature.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For this compound, Raman spectroscopy would be useful for observing the vibrations of the isothiazole ring and the C-I bond.

Table 3: Anticipated Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Structural Feature |

| ~1600-1500 | Ring stretching | Isothiazole ring |

| ~800-600 | Ring breathing/deformation | Isothiazole ring |

| ~600-500 | C-I stretch | Iodo-substituent |

Note: The Raman spectral data for this compound has not been experimentally reported. The anticipated shifts are based on general values for similar molecular structures.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks, which can be pieced together to deduce the structure of the original molecule.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃) from a methoxy substituent, the loss of a methoxy radical (-OCH₃), and the cleavage of the iodine atom. The fragmentation of the isothiazole ring itself would also contribute to the observed spectrum.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z Value (Predicted) | Fragment Lost | Resulting Ion Structure (Proposed) |

| 285 | - | [C₅H₆INO₂S]⁺ (Molecular Ion) |

| 270 | -CH₃ | [C₄H₃INO₂S]⁺ |

| 254 | -OCH₃ | [C₄H₃INS]⁺ |

| 158 | -I | [C₅H₆NO₂S]⁺ |

| 127 | - | [I]⁺ |

Note: The fragmentation pattern is predictive. Experimental EI-MS data is required for confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a newly synthesized compound.

For this compound, HRMS would be used to confirm its molecular formula of C₅H₆INO₂S. The experimentally measured accurate mass should be in very close agreement with the theoretically calculated mass.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₅H₇INO₂S | 285.9237 | Data not available |

| [M+Na]⁺ | C₅H₆INNaO₂S | 307.9056 | Data not available |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes. Experimental HRMS data is essential for the definitive confirmation of the elemental composition.

X-ray Diffraction Analysis for Solid-State Structural Determination

For this compound, X-ray diffraction analysis would be crucial for unequivocally confirming its molecular structure. Key parameters that would be determined from such an analysis include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Key Bond Lengths and Angles: Of particular interest would be the C-I, C-S, C-N, and C-O bond lengths, as well as the internal angles of the thiazole (B1198619) ring and the torsion angles involving the methoxy groups. This data would provide insight into the electronic effects of the iodo and methoxy substituents on the thiazole ring.

Intermolecular Interactions: Analysis of the crystal packing would reveal any significant non-covalent interactions, such as halogen bonding involving the iodine atom, or hydrogen bonding, which influence the physical properties of the compound in the solid state.

As of the latest searches, no crystallographic data for this compound has been deposited in publicly accessible databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems and the presence of chromophores within the molecule.

For this compound, a UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the thiazole ring and its substituents. The analysis would typically involve:

Determination of Absorption Maxima (λmax): The wavelengths at which maximum absorption occurs are characteristic of the electronic structure of the molecule. The positions of these maxima can be influenced by the solvent polarity.

Molar Absorptivity (ε): This value is a measure of how strongly the compound absorbs light at a given wavelength and is determined using the Beer-Lambert law.

A systematic study would involve recording the UV-Vis spectra in solvents of varying polarity to observe any solvatochromic shifts (changes in λmax with solvent polarity), which can provide further information about the nature of the electronic transitions.

Despite the utility of this technique, specific experimental UV-Vis absorption data for this compound, including λmax values and molar absorptivity, are not available in the reviewed scientific literature.

Computational Investigations and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium to large-sized molecules due to its favorable combination of accuracy and computational efficiency. For 4-Iodo-3,5-dimethoxy-1,2-thiazole, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be instrumental in determining its optimized molecular geometry. These calculations would provide key data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

While specific DFT studies on this compound are not prevalent in the current literature, extensive research on other thiazole (B1198619) derivatives provides a strong precedent. researchgate.netnih.govmdpi.com For instance, studies on substituted thiazoles have demonstrated the reliability of DFT in predicting geometries that are in good agreement with experimental X-ray crystallography data. nih.gov The electronic properties that can be elucidated include the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. mdpi.com

Table 1: Illustrative Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| C-S Bond Length (Å) | 1.75 |

| S-N Bond Length (Å) | 1.65 |

| N-C Bond Length (Å) | 1.32 |

| C=C Bond Length (Å) | 1.38 |

| C-I Bond Length (Å) | 2.05 |

| C-O Bond Length (Å) | 1.36 |

| S-N-C Bond Angle (°) | 110.0 |

| C-S-C Bond Angle (°) | 90.0 |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational studies for this compound are not publicly available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a molecule like this compound, ab initio calculations would be valuable for benchmarking DFT results and for obtaining highly accurate energies and properties. mdpi.com

Studies on related thiazole derivatives have employed ab initio methods to investigate tautomeric equilibria and protonation sites, providing fundamental insights into their chemical behavior. researchgate.net For this compound, these methods could be used to precisely calculate its ionization potential and electron affinity, contributing to a deeper understanding of its redox properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this approach could be used to explore its reactivity in various chemical transformations. For example, the mechanism of electrophilic or nucleophilic substitution on the thiazole ring could be mapped out, identifying the most probable sites of reaction and the energetic barriers involved.

The synthesis of thiazole derivatives often involves multi-step reactions, and computational modeling can provide valuable insights into the feasibility and selectivity of these processes. tandfonline.com By modeling the reaction coordinates, chemists can gain a better understanding of the factors that control the outcome of a reaction, such as steric and electronic effects.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. By comparing the calculated spectrum with experimental data, a definitive assignment of the observed signals can be made.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C3 | 160.0 | OCH₃ (at C3) | 4.10 |

| C4 | 85.0 | OCH₃ (at C5) | 4.05 |

| C5 | 165.0 | ||

| OCH₃ (at C3) | 60.0 | ||

| OCH₃ (at C5) | 61.0 |

Note: The data in this table is illustrative and based on general expectations for similar chemical environments, as specific computational studies for this compound are not publicly available.

Computational Vibrational Frequency Analysis (IR, Raman)

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, performed after a geometry optimization, yield the frequencies and intensities of the vibrational modes. mdpi.com For this compound, this would provide a theoretical vibrational spectrum that could be compared with experimental IR and Raman data. This comparison is crucial for confirming the structure of the synthesized compound and for assigning specific vibrational modes to the observed spectral bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Conformational Analysis and Tautomerism Studies of Thiazole Derivatives

The conformational landscape and potential tautomerism of thiazole derivatives are critical for understanding their reactivity and intermolecular interactions. Computational methods, particularly DFT, are powerful tools for exploring these aspects.

Tautomerism: Tautomerism in heterocyclic compounds is a well-documented phenomenon. nih.govnih.govresearchgate.net For the 1,2-thiazole ring system, various tautomeric forms can be envisaged, although specific studies on this compound are lacking. In related heterocyclic systems, such as pyrazoles and triazoles, computational studies have been used to determine the relative stabilities of different tautomers in the gas phase and in solution. nih.govnih.gov These studies often show that one tautomer is significantly more stable than others. For this compound, potential tautomers could involve proton migration between the nitrogen and oxygen atoms of the methoxy (B1213986) groups, or even the formation of a carbene tautomer, as has been observed in metal-coordinated thiazoles. rsc.org DFT calculations of the relative energies of these potential tautomers would be necessary to determine the most stable form.

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| This compound | Data not available | Data not available |

| Hypothetical Tautomer 1 | Data not available | Data not available |

| Hypothetical Tautomer 2 | Data not available | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would provide a detailed picture of its conformational dynamics, solvent interactions, and vibrational motions.

In a typical MD simulation, the molecule would be placed in a simulation box, often with a solvent, and the classical equations of motion would be solved for each atom over a specified time period. This would allow for the observation of dynamic processes such as the rotation of the methoxy groups, the flexibility of the thiazole ring, and the formation and breaking of intermolecular interactions with solvent molecules.

Analysis of the MD trajectory can provide information on:

Conformational sampling: The simulation can reveal the different conformations the molecule adopts over time and the frequency of transitions between them.

Solvation structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects.

Vibrational spectra: The Fourier transform of the atomic velocity autocorrelation function can be used to calculate the vibrational spectrum, which can be compared with experimental IR and Raman data.

While no specific MD simulations for this compound have been reported, studies on other thiazole derivatives have utilized this technique to investigate their interactions with biological targets, providing insights into their binding mechanisms. nih.gov

| Simulation Parameter | Typical Value |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P, SPC/E |

| Simulation Time | Nanoseconds to Microseconds |

| Temperature | 298 K (Room Temperature) |

| Pressure | 1 atm |

Applications in Organic Synthesis and Materials Science

4-Iodo-3,5-dimethoxy-1,2-thiazole as a Strategic Synthetic Building Block

The intrinsic chemical features of this compound, namely the presence of a reactive iodine atom and two methoxy (B1213986) groups on a stable thiazole (B1198619) core, render it a valuable precursor in the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Architectures

The carbon-iodine bond in this compound is a key functional handle that allows for the introduction of various substituents at the 4-position of the thiazole ring. This capability is fundamental to its role as a precursor for a wide array of intricate heterocyclic structures. Through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, chemists can forge new carbon-carbon and carbon-heteroatom bonds, thereby constructing elaborate molecular frameworks. The dimethoxy substituents on the thiazole ring can also be manipulated, for instance, through demethylation followed by functionalization, further expanding the diversity of achievable structures.

While specific examples of complex heterocyclic architectures derived directly from this compound are not extensively documented in publicly available literature, the principles of heterocyclic chemistry strongly support its potential in this area. The strategic placement of the iodo and methoxy groups provides a clear pathway for sequential and site-selective modifications.

Role in Diversity-Oriented Synthesis Methodologies

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material. The structure of this compound is well-suited for DOS strategies. The reactive iodine atom allows for a primary diversification step, where a multitude of different groups can be introduced. Subsequent modifications to the methoxy groups or even the thiazole ring itself can then generate a library of related but structurally distinct compounds. This approach is highly valuable in the search for new bioactive molecules and functional materials, where exploring a broad chemical space is often a prerequisite for discovery.

This compound as a Reagent in Organic Transformations

Beyond its role as a structural scaffold, this compound can also participate directly as a reagent in various organic reactions.

Catalytic Applications in Coupling Reactions

Although direct catalytic applications of this compound itself are not yet established, iodo-containing heterocyclic compounds are known to act as precursors to organometallic catalysts or as ligands that can modify the activity and selectivity of metal catalysts. The iodine atom can participate in oxidative addition reactions with transition metals, a key step in many catalytic cycles. The sulfur and nitrogen atoms of the thiazole ring can also coordinate to metal centers, influencing the catalytic process. Further research is needed to explore the potential of this specific compound in catalysis.

Use as an Electrophilic or Oxidative Agent

The carbon-iodine bond in this compound can also be a source of electrophilic iodine. In the presence of an appropriate activating agent, it could potentially be used for the iodination of other organic molecules. Furthermore, hypervalent iodine compounds, which can be synthesized from iodo-arenes, are powerful oxidizing agents. While the synthesis of a hypervalent iodine reagent from this compound has not been reported, it represents a plausible avenue for future investigation into its utility as an oxidative agent.

Potential in the Development of Advanced Materials

The incorporation of heteroatoms and the potential for extensive functionalization make thiazole derivatives interesting candidates for advanced materials. The sulfur and nitrogen atoms can influence the electronic properties of a material, while the ability to attach various side chains via the iodo-group allows for the fine-tuning of properties such as solubility, thermal stability, and self-assembly behavior. Potential applications could include organic semiconductors, conductive polymers, or functional dyes, although specific research into the use of this compound in these areas is still in its infancy.

Applications in Dyes and Pigments

There is no available scientific literature or patent information that describes the use of this compound as a dye or pigment, or as a precursor in their synthesis.

Role in Sensors and Liquid Crystal Technology

Similarly, no research has been found to indicate that this compound has been investigated for its potential role in the development of sensors or liquid crystal technologies. Its electronic and mesomorphic properties, which would be relevant for such applications, have not been reported.

Conclusion and Future Research Directions

Synopsis of Current Research on 4-Iodo-3,5-dimethoxy-1,2-thiazole

A thorough review of the scientific literature reveals a significant gap in the dedicated study of this compound. Public chemical databases provide basic predicted physicochemical properties, but no peer-reviewed articles detailing its synthesis, characterization, or reactivity are currently available. uni.lu This lack of information presents a unique opportunity for original research to define the fundamental chemistry of this intriguing molecule. The presence of an iodinated carbon, flanked by two methoxy-substituted positions on the 1,2-thiazole ring, suggests a rich and varied reactivity profile awaiting exploration.

Identification of Unexplored Synthetic Routes and Methodological Advancements

The absence of established synthetic protocols for this compound necessitates the exploration of novel and efficient synthetic strategies. Drawing inspiration from the broader chemistry of isothiazoles and related heterocycles, several potential routes can be envisioned.

A plausible starting point would be the synthesis of a 3,5-dimethoxy-1,2-thiazole (B2715013) precursor, followed by regioselective iodination. The synthesis of substituted isothiazoles has been documented through various methods, often involving the cyclization of precursors containing sulfur and nitrogen atoms. researchgate.net

One potential avenue for the introduction of the iodo group is electrophilic halogenation. For instance, the use of N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) has proven effective for the iodination of other electron-rich heterocyclic systems. nih.gov The electron-donating nature of the two methoxy (B1213986) groups at positions 3 and 5 would likely activate the C4 position for such an electrophilic attack.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Precursor | Reagents and Conditions | Anticipated Advantages |

| Electrophilic Iodination | 3,5-dimethoxy-1,2-thiazole | N-Iodosuccinimide (NIS), DMF | High regioselectivity, mild reaction conditions. |

| Halogen Exchange | 4-Bromo-3,5-dimethoxy-1,2-thiazole | Sodium Iodide (NaI), Acetone (Finkelstein reaction) | Potentially high-yielding if the bromo-analogue is accessible. |

| Metal-Catalyzed C-H Iodination | 3,5-dimethoxy-1,2-thiazole | I₂ with a suitable transition metal catalyst (e.g., Pd, Ru) | Direct functionalization of the C-H bond. |

Further methodological advancements could focus on developing a one-pot synthesis from acyclic precursors, which would be more atom-economical and efficient for larger-scale production.

Elucidation of Novel Reactivity Profiles and Transformation Pathways

The key to unlocking the synthetic utility of this compound lies in understanding its reactivity. The carbon-iodine bond is a versatile functional handle for a wide array of chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The iodo substituent at the C4 position should readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids and their derivatives. This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of a diverse library of novel 4-substituted-3,5-dimethoxy-1,2-thiazoles.

Sonogashira Coupling: The reaction with terminal alkynes under palladium-copper catalysis would provide access to 4-alkynyl-3,5-dimethoxy-1,2-thiazoles. These products could be valuable precursors for more complex heterocyclic systems or for applications in materials science. The reactivity of iodo-substituted isothiazoles in such couplings has been previously demonstrated. researchgate.net

Heck and Stille Couplings: The potential for Heck coupling with alkenes and Stille coupling with organostannanes further expands the synthetic toolbox available for functionalizing the C4 position.

Nucleophilic Aromatic Substitution (SNAr): While less common for iodinated heterocycles compared to their chloro or fluoro counterparts, the possibility of SNAr reactions with potent nucleophiles should not be discounted, especially given the activating effect of the heterocyclic nitrogen.

Advanced Computational and Spectroscopic Probes for Enhanced Mechanistic Insight

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the molecule's geometry, electronic structure, and vibrational frequencies. This would provide theoretical IR and Raman spectra to aid in its future experimental identification. Furthermore, mapping the electrostatic potential surface could reveal the most electron-rich and electron-deficient regions, offering insights into its reactivity towards electrophiles and nucleophiles.

Transition State Modeling: For the proposed cross-coupling reactions, computational modeling of the reaction pathways can help to elucidate the mechanisms and predict the activation energies, thereby guiding the optimization of reaction conditions.

Spectroscopic Characterization: Once synthesized, a full suite of spectroscopic techniques will be essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will be crucial for confirming the structure, with the chemical shifts of the methoxy protons and the quaternary carbons providing key information.

Mass Spectrometry (MS): High-resolution mass spectrometry will be vital for confirming the elemental composition. Predicted collision cross-section values for various adducts are available and can be compared with experimental data. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 271.92368 | 138.0 |

| [M+Na]⁺ | 293.90562 | 141.8 |

| [M-H]⁻ | 269.90912 | 134.6 |

| Data sourced from PubChem. uni.lu |

Outlook on New Synthetic Applications and Materials Science Potential

The true value of this compound will be realized through its application in the synthesis of more complex and functional molecules.

Pharmaceutical Scaffolds: The thiazole (B1198619) ring is a common motif in many biologically active compounds and approved drugs. researchgate.netnih.gov The ability to functionalize the 4-position of the 3,5-dimethoxy-1,2-thiazole core could lead to the development of new scaffolds for medicinal chemistry research, potentially targeting a range of diseases. mdpi.com

Materials Science: Thiazole-containing polymers and small molecules have shown promise in the field of organic electronics. rsc.org The electron-deficient nature of the thiazole ring, combined with the ability to extend the π-conjugation through cross-coupling reactions at the C4-iodo position, makes this compound a promising building block for novel organic semiconductors. These materials could find applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Q & A

Basic Questions

Q. What are the key steps for synthesizing 4-Iodo-3,5-dimethoxy-1,2-thiazole?

- Methodology : Begin with a halogenated precursor (e.g., 3,5-dimethoxy-1,2-thiazole with a leaving group like bromine or chlorine). Perform nucleophilic aromatic substitution using potassium iodide or NaI in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC. Purify the product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical Parameters : Reaction temperature (80–100°C), stoichiometric excess of iodide source (1.5–2 eq), and anhydrous conditions to avoid hydrolysis of the thiazole ring.

Q. How is the structure of this compound confirmed?

- Characterization Techniques :

- NMR Spectroscopy : H NMR to confirm methoxy groups (singlet δ ~3.8–4.0 ppm) and C NMR for iodine-induced deshielding effects on adjacent carbons.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 298).

- X-ray Diffraction : Single-crystal analysis to resolve iodine positioning and bond angles .

Q. What purification methods are effective post-synthesis?

- Recrystallization : Use ethanol/water (3:1 v/v) for high-purity crystals.

- Column Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate 4:1) to separate iodinated products from unreacted precursors or byproducts .

Q. How stable is this compound under ambient conditions?

- Stability Assessment : Store in dark, anhydrous environments to prevent photolytic or hydrolytic degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Iodine’s electronegativity stabilizes the thiazole ring, but methoxy groups may hydrolyze under prolonged acidic/alkaline conditions .

Advanced Research Questions

Q. How can iodination yield be optimized while minimizing side reactions?

- Strategies :

- Use CuI or Pd catalysts to facilitate iodine insertion via Ullmann-type coupling .

- Employ microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and byproduct formation.

- Monitor competing pathways (e.g., dehalogenation or ring-opening) via GC-MS or in situ IR spectroscopy .

Q. What are the reactivity patterns of this compound in cross-coupling reactions?

- Functionalization Routes :

- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh), KCO, DME/HO) to replace iodine with aryl groups.

- Nucleophilic Substitution : Replace iodine with amines (e.g., benzylamine) under basic conditions (KCO, DMF, 60°C) .

- Challenges : Steric hindrance from methoxy groups may slow reaction kinetics; optimize ligand choice (e.g., XPhos for bulky substrates).

Q. How to resolve conflicting spectral data during characterization?

- Troubleshooting :

- Compare H NMR shifts with analogous compounds (e.g., 3,5-diiodo-1,2,4-thiadiazole in ).

- Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks caused by iodine’s quadrupolar relaxation effects.

- Validate purity via elemental analysis or HRMS .

Q. How to design derivatives for biological activity screening?

- Approach :

- Introduce bioisosteric groups (e.g., replace iodine with trifluoromethyl via cross-coupling) to enhance lipophilicity.

- Synthesize Schiff base derivatives by reacting with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions (glacial acetic acid, ethanol, reflux) .

- Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, referencing thiazole-based anticancer agents in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.